2-Amino-3-bromo-5-iodobenzonitrile

Catalog No.
S12806809
CAS No.
M.F
C7H4BrIN2
M. Wt
322.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-bromo-5-iodobenzonitrile

Product Name

2-Amino-3-bromo-5-iodobenzonitrile

IUPAC Name

2-amino-3-bromo-5-iodobenzonitrile

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

InChI

InChI=1S/C7H4BrIN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2

InChI Key

AYRJXZYYZBVKFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Br)I

2-Amino-3-bromo-5-iodobenzonitrile is an aromatic compound characterized by the molecular formula C₇H₄BrIN₂. It features an amino group, a bromo substituent, and an iodo substituent on a benzonitrile core. This compound is recognized for its significant role as an intermediate in organic synthesis, particularly in producing nitrogen-containing heterocycles and complex organic molecules. The presence of both bromo and iodo groups enhances its reactivity, making it a versatile building block in various

  • Substitution Reactions: The amino group can act as a nucleophile, allowing for the substitution of the bromo or iodo groups with other functional groups.
  • Cross-Coupling Reactions: The compound is suitable for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions, facilitating the formation of carbon-carbon bonds.
  • Cyclization Reactions: It can undergo cyclization to form valuable heterocyclic compounds, which are important in medicinal chemistry.

The mechanisms of these reactions typically involve the activation of the halogen substituents and the nucleophilic attack by the amino group or other reagents under controlled conditions.

The biological activity of 2-Amino-3-bromo-5-iodobenzonitrile is primarily linked to its potential use in drug discovery and development. Its structure allows it to interact with biological targets, making it a candidate for developing bioactive compounds. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer properties, although specific biological assays for this compound are necessary to confirm such activities.

The synthesis of 2-Amino-3-bromo-5-iodobenzonitrile typically involves halogenation and amination processes:

  • Halogenation: The starting material, 2-amino-5-bromobenzonitrile, can be brominated or iodinated using halogenating agents under controlled conditions.
  • Amination: The introduction of the amino group can be achieved through various methods, including nucleophilic substitution reactions where an appropriate amine reacts with a halogenated benzonitrile derivative.

Industrial production often employs automated reactors to optimize yields and purity through precise control of reaction parameters.

2-Amino-3-bromo-5-iodobenzonitrile finds applications across several fields:

  • Organic Synthesis: It serves as a critical building block for synthesizing more complex organic molecules and heterocycles.
  • Pharmaceutical Development: The compound is investigated for its potential in drug discovery, particularly in synthesizing intermediates for pharmaceuticals.
  • Material Science: It is utilized in producing specialty chemicals and advanced materials due to its versatile reactivity.

Interaction studies involving 2-Amino-3-bromo-5-iodobenzonitrile are essential for understanding its biological mechanisms and therapeutic potential. These studies may focus on evaluating its interactions with proteins or enzymes relevant to disease pathways. Such investigations are crucial for assessing safety profiles and efficacy in potential medicinal applications.

Several compounds share structural similarities with 2-Amino-3-bromo-5-iodobenzonitrile. Here are notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-5-bromobenzonitrileC₇H₆BrNLacks iodine; simpler structure; used in similar applications.
4-Amino-3-bromo-5-iodobenzonitrileC₇H₄BrIN₂Similar halogenation pattern; different substitution positions.
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrileC₇H₃BrFIN₂Contains fluorine; may exhibit different reactivity due to additional substituent.
4-Amino-3-bromobenzonitrileC₇H₈BrNSimilar structure but lacks iodine; used for simpler synthetic pathways.

Uniqueness: The uniqueness of 2-Amino-3-bromo-5-iodobenzonitrile lies in its specific combination of halogens (bromo and iodo) along with an amino group at defined positions on the benzene ring. This configuration enhances its reactivity and potential biological activity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry and material science.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

321.86026 g/mol

Monoisotopic Mass

321.86026 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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